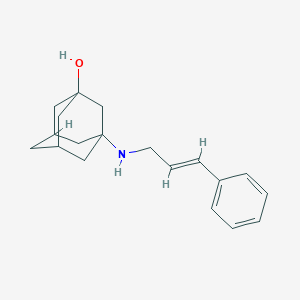![molecular formula C14H22N2O4 B271947 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B271947.png)
2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide, also known as MPAPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can improve cognitive function and memory in patients with Alzheimer's disease. 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can improve the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease. It has also been shown to improve motor function and reduce the symptoms of Parkinson's disease. 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has been studied for its potential use as an anti-inflammatory agent and in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its high cost and limited availability. 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Direcciones Futuras
There are several future directions for research on 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide. One area of research is the development of new drugs based on the structure of 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide for the treatment of various diseases. Another area of research is the study of the mechanism of action of 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide and its potential use in the treatment of other diseases. Additionally, more research is needed to fully understand the advantages and limitations of 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide for lab experiments.
Métodos De Síntesis
The synthesis of 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide involves several steps, starting with the reaction of 2-methoxy-4-hydroxyacetophenone with 3-methoxypropylamine to form an intermediate product. This intermediate product is then reacted with chloroacetyl chloride to form the final product, 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide. The synthesis method of 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has been well-documented in scientific literature, and various modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has been extensively studied in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of diabetes.
Propiedades
Nombre del producto |
2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide |
|---|---|
Fórmula molecular |
C14H22N2O4 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[(3-methoxypropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-18-7-3-6-16-9-11-4-5-12(13(8-11)19-2)20-10-14(15)17/h4-5,8,16H,3,6-7,9-10H2,1-2H3,(H2,15,17) |
Clave InChI |
LVKAZYQBKZMMAK-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C=C1)OCC(=O)N)OC |
SMILES canónico |
COCCCNCC1=CC(=C(C=C1)OCC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine](/img/structure/B271866.png)
![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)